PTP1B Inhibition: Comparison to Congeners
In a direct comparative study against protein tyrosine phosphatase 1B (PTP1B), Mussaendoside S (Compound 5) demonstrated an IC50 of 63.0 ± 3.2 µM, which is significantly less potent than its co-isolated congener quinovic acid 28-O-β-D-glucopyranosyl ester (Compound 6, IC50 = 4.2 ± 0.2 µM) and the newly identified mussapiloside B (Compound 2, IC50 = 3.4 ± 0.2 µM) [1]. This represents a 15-fold and 18.5-fold difference in potency, respectively, highlighting that small structural modifications within this class of triterpene glycosides lead to large differences in enzyme inhibition [1].
| Evidence Dimension | Inhibition of PTP1B enzyme |
|---|---|
| Target Compound Data | IC50 = 63.0 ± 3.2 µM |
| Comparator Or Baseline | Quinovic acid 28-O-β-D-glucopyranosyl ester (Compound 6): IC50 = 4.2 ± 0.2 µM; Mussapiloside B (Compound 2): IC50 = 3.4 ± 0.2 µM |
| Quantified Difference | ~15-fold less potent than Compound 6; ~18.5-fold less potent than Compound 2 |
| Conditions | In vitro PTP1B enzyme inhibition assay |
Why This Matters
This quantitative difference is critical for researchers selecting a compound for PTP1B-related studies, as Mussaendoside S serves as a less active control or a tool for structure-activity relationship (SAR) investigations rather than as a potent lead compound.
- [1] Thu, V. K., Bach, N. X., Hien, N. T. T., Son, H. T., Quang, T. H., Kim, Y. C., ... & Kiem, P. V. (2020). Protein tyrosine phosphatase 1B inhibitory triterpene glycosides from Mussaenda pilosissima Valeton. Phytochemistry Letters, 36, 139-143. View Source
